(3AR,3a'R,8aS,8a'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)
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Overview
Description
(3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of (3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indeno[1,2-d]oxazole core, followed by the introduction of the tert-butylphenyl groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and yield.
Chemical Reactions Analysis
(3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to (3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) include other indeno[1,2-d]oxazole derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of (3AR,3a’R,8aS,8a’S)-2,2’-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) lies in its specific tert-butylphenyl groups, which impart distinct chemical and physical properties compared to other derivatives.
Properties
IUPAC Name |
(3aS,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(4-tert-butylphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H46N2O2/c1-41(2,3)31-19-15-27(16-20-31)25-43(26-28-17-21-32(22-18-28)42(4,5)6,39-44-37-33-13-9-7-11-29(33)23-35(37)46-39)40-45-38-34-14-10-8-12-30(34)24-36(38)47-40/h7-22,35-38H,23-26H2,1-6H3/t35-,36-,37+,38+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVITPISLPTGTP-CDBYGCFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=NC4C(O3)CC5=CC=CC=C45)C6=NC7C(O6)CC8=CC=CC=C78 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C3=N[C@H]4[C@@H](O3)CC5=CC=CC=C45)C6=N[C@H]7[C@@H](O6)CC8=CC=CC=C78 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H46N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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